molecular formula C51H92N3O10PS B8121525 1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamino (+)-biotin

1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamino (+)-biotin

Cat. No.: B8121525
M. Wt: 970.3 g/mol
InChI Key: RNTGBGRTYBYTJG-TUGQAACESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamino (+)-biotin is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[3,4-d]imidazole core, a phosphoethanolamine moiety, and two oleoyl chains. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamino (+)-biotin involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,4-d]imidazole core, the attachment of the phosphoethanolamine group, and the incorporation of the oleoyl chains. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, would be essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamino (+)-biotin can undergo various chemical reactions, including:

    Oxidation: The oleoyl chains can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The thieno[3,4-d]imidazole core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The phosphoethanolamine group can participate in nucleophilic substitution reactions, leading to the formation of different phospho derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oleoyl chains can yield epoxides, while reduction of the thieno[3,4-d]imidazole core can produce dihydro derivatives.

Scientific Research Applications

1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamino (+)-biotin has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its unique structure allows it to interact with biological membranes, making it useful for studying membrane dynamics and protein-lipid interactions.

    Industry: It can be used in the development of novel materials with specific properties, such as enhanced stability or bioactivity.

Mechanism of Action

The mechanism of action of 1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamino (+)-biotin involves its interaction with molecular targets such as proteins and lipids. The phosphoethanolamine group can bind to specific receptors or enzymes, modulating their activity. The oleoyl chains can insert into lipid bilayers, affecting membrane fluidity and permeability. These interactions can trigger various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphoethanolamine derivatives and thieno[3,4-d]imidazole analogs. Examples include:

    N-oleoyl phosphoethanolamine: A simpler analog with similar lipid-interacting properties.

    Thieno[3,4-d]imidazole derivatives: Compounds with variations in the substituents on the thieno[3,4-d]imidazole core.

Uniqueness

What sets 1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamino (+)-biotin apart is its combination of a phosphoethanolamine group with two oleoyl chains and a thieno[3,4-d]imidazole core. This unique structure allows it to interact with both proteins and lipids, making it versatile for various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

[(2R)-3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H92N3O10PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-48(56)61-41-44(64-49(57)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-63-65(59,60)62-40-39-52-47(55)36-34-33-35-46-50-45(43-66-46)53-51(58)54-50/h17-20,44-46,50H,3-16,21-43H2,1-2H3,(H,52,55)(H,59,60)(H2,53,54,58)/b19-17-,20-18-/t44-,45+,46+,50+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTGBGRTYBYTJG-TUGQAACESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H92N3O10PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

970.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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